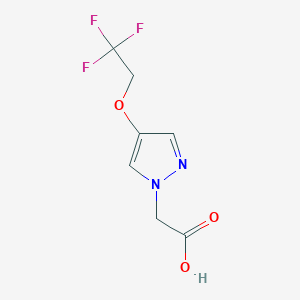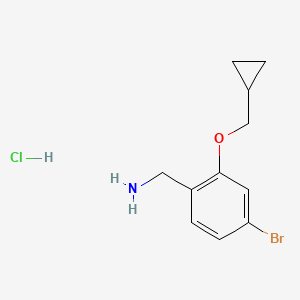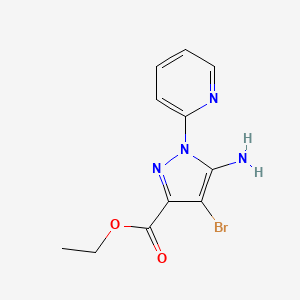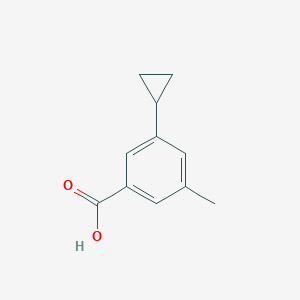
N,N-Diallylmethacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallylmethacrylamide is an organic compound with the molecular formula C10H15NO It is a derivative of methacrylamide, where the nitrogen atom is substituted with two allyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diallylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with diallylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diallylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The allyl groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and diallylamine.
Oxidation: Oxidized derivatives of the allyl groups.
Aplicaciones Científicas De Investigación
N,N-Diallylmethacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into hydrogels and other advanced materials.
Biomedicine: Potential use in drug delivery systems and tissue engineering.
Environmental Science: Used in the development of materials for water purification and heavy metal ion removal.
Mecanismo De Acción
The mechanism of action of N,N-Diallylmethacrylamide in polymerization involves the formation of free radicals, which initiate the polymerization process. The allyl groups provide sites for cross-linking, leading to the formation of three-dimensional polymer networks. In hydrolysis reactions, the amide bond is cleaved, resulting in the formation of methacrylic acid and diallylamine.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacrylamide: Similar structure but with methyl groups instead of allyl groups.
N,N-Diallylacrylamide: Similar but with an acrylamide backbone.
N,N-Diallyl-N-methylacrylamide: Contains an additional methyl group on the nitrogen atom.
Uniqueness
N,N-Diallylmethacrylamide is unique due to the presence of allyl groups, which provide additional reactivity and the potential for cross-linking in polymerization reactions. This makes it particularly useful in the synthesis of advanced materials with specific mechanical and chemical properties.
Propiedades
Número CAS |
13169-99-8 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-methyl-N,N-bis(prop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C10H15NO/c1-5-7-11(8-6-2)10(12)9(3)4/h5-6H,1-3,7-8H2,4H3 |
Clave InChI |
HGJDNBZIDQOMEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)





![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)



